molecular formula C31H31BrO13 B14441006 [3-acetyloxy-6-[[3-(2-bromoacetyl)-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-2-methyloxan-4-yl] acetate CAS No. 73113-91-4

[3-acetyloxy-6-[[3-(2-bromoacetyl)-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-2-methyloxan-4-yl] acetate

Cat. No.: B14441006
CAS No.: 73113-91-4
M. Wt: 691.5 g/mol
InChI Key: SDZNZDBERVFMKV-UHFFFAOYSA-N
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Description

[3-acetyloxy-6-[[3-(2-bromoacetyl)-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-2-methyloxan-4-yl] acetate is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features multiple functional groups, including acetoxy, bromoacetyl, and methoxy groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-acetyloxy-6-[[3-(2-bromoacetyl)-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-2-methyloxan-4-yl] acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine, followed by bromination to introduce the bromoacetyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

[3-acetyloxy-6-[[3-(2-bromoacetyl)-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-2-methyloxan-4-yl] acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized coumarin derivatives .

Mechanism of Action

The mechanism of action of [3-acetyloxy-6-[[3-(2-bromoacetyl)-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-2-methyloxan-4-yl] acetate involves its interaction with specific molecular targets and pathways within cells. For example, its anticancer activity is believed to result from its ability to inhibit key enzymes involved in cell division and promote the generation of reactive oxygen species, leading to cell death . The compound’s antimicrobial activity may be due to its ability to disrupt bacterial cell membranes and interfere with essential metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other coumarin derivatives such as:

Uniqueness

What sets [3-acetyloxy-6-[[3-(2-bromoacetyl)-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-2-methyloxan-4-yl] acetate apart is its combination of multiple functional groups, which confer unique reactivity and biological activity. This makes it a valuable compound for both research and industrial applications .

Properties

CAS No.

73113-91-4

Molecular Formula

C31H31BrO13

Molecular Weight

691.5 g/mol

IUPAC Name

[3-acetyloxy-6-[[3-(2-bromoacetyl)-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-2-methyloxan-4-yl] acetate

InChI

InChI=1S/C31H31BrO13/c1-12-30(44-14(3)34)18(43-13(2)33)8-21(42-12)45-19-10-31(40,20(35)11-32)9-16-23(19)29(39)25-24(27(16)37)26(36)15-6-5-7-17(41-4)22(15)28(25)38/h5-7,12,18-19,21,30,37,39-40H,8-11H2,1-4H3

InChI Key

SDZNZDBERVFMKV-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CBr)O)OC(=O)C)OC(=O)C

Origin of Product

United States

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